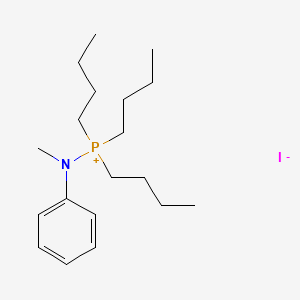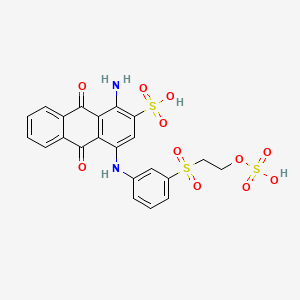
6-methyldihydro-(6H)-pterin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyldihydro-(6H)-pterin is a heterocyclic compound that belongs to the pterin family Pterins are a group of compounds that play crucial roles in various biological processes, including the metabolism of folic acid and the synthesis of neurotransmitters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyldihydro-(6H)-pterin typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid and formaldehyde. The reaction is carried out under acidic conditions, leading to the formation of the pterin ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyldihydro-(6H)-pterin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-methylpterin.
Reduction: Reduction reactions can convert it to dihydropterin derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pterin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various pterin derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
6-Methyldihydro-(6H)-pterin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex pterin derivatives.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases related to folate metabolism.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-methyldihydro-(6H)-pterin involves its interaction with specific enzymes and receptors in biological systems. It acts as a cofactor in various enzymatic reactions, facilitating the transfer of one-carbon units in metabolic pathways. The compound’s molecular targets include enzymes involved in folate metabolism and neurotransmitter synthesis.
Comparación Con Compuestos Similares
Similar Compounds
6-Methylpterin: An oxidized form of 6-methyldihydro-(6H)-pterin.
Dihydropterin: A reduced form with similar structural features.
Folic Acid: A related compound involved in similar metabolic pathways.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and biological processes
Propiedades
Fórmula molecular |
C7H9N5O |
|---|---|
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
2-amino-6-methyl-6,7-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C7H9N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h3H,2H2,1H3,(H3,8,9,11,12,13) |
Clave InChI |
QARNTSWBYSPKTL-UHFFFAOYSA-N |
SMILES canónico |
CC1CN=C2C(=N1)C(=O)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


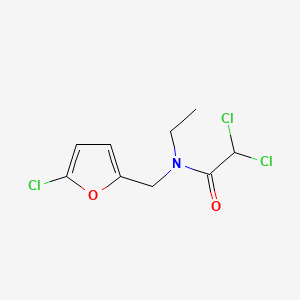


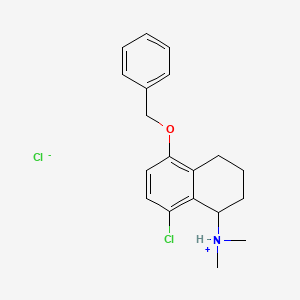
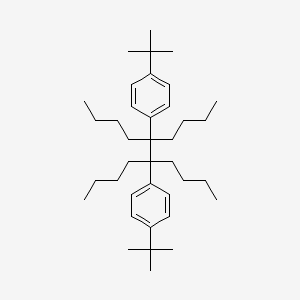
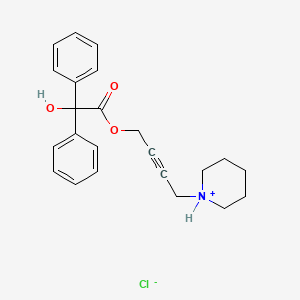

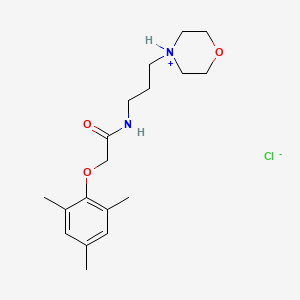
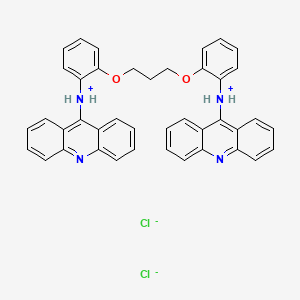
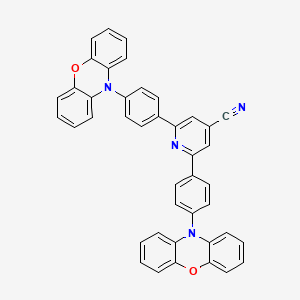
![3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13778421.png)

